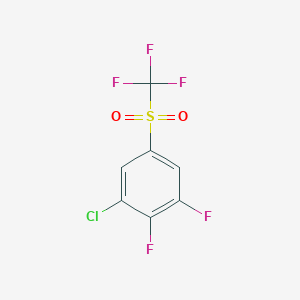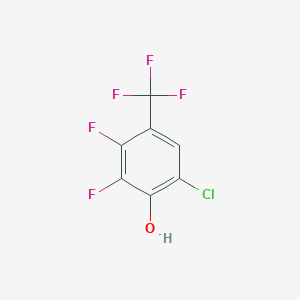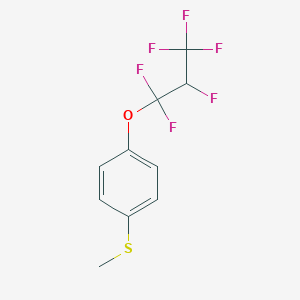
4-(1,1,2,3,3,3-Hexafluoropropoxy)(methylthio)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,1,2,3,3,3-Hexafluoropropoxy)(methylthio)benzene is a chemical compound with the molecular formula C10H8F6OS.
准备方法
The synthesis of 4-(1,1,2,3,3,3-Hexafluoropropoxy)(methylthio)benzene involves several steps. One common synthetic route includes the reaction of 4-hydroxybenzene with 1,1,2,3,3,3-hexafluoropropyl bromide in the presence of a base to form 4-(1,1,2,3,3,3-hexafluoropropoxy)benzene. This intermediate is then reacted with methylthiol in the presence of a catalyst to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production and cost-efficiency.
化学反应分析
4-(1,1,2,3,3,3-Hexafluoropropoxy)(methylthio)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles under appropriate conditions.
科学研究应用
4-(1,1,2,3,3,3-Hexafluoropropoxy)(methylthio)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(1,1,2,3,3,3-Hexafluoropropoxy)(methylthio)benzene involves its interaction with specific molecular targets. The compound’s fluorinated groups enhance its lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
相似化合物的比较
4-(1,1,2,3,3,3-Hexafluoropropoxy)(methylthio)benzene is unique due to its combination of a fluorinated propoxy group and a methylthio group. Similar compounds include:
4-(1,1,2,3,3,3-Hexafluoropropoxy)benzene: Lacks the methylthio group, resulting in different chemical and biological properties.
4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylmethanol: Contains a hydroxyl group instead of a methylthio group, leading to different reactivity and applications.
属性
IUPAC Name |
1-(1,1,2,3,3,3-hexafluoropropoxy)-4-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6OS/c1-18-7-4-2-6(3-5-7)17-10(15,16)8(11)9(12,13)14/h2-5,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPFDTYAMYUPRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OC(C(C(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
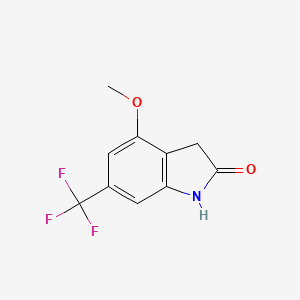
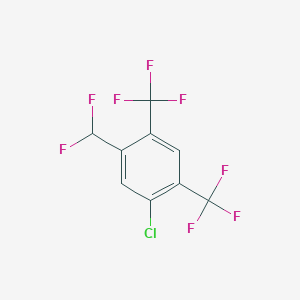
![1,5-Di-(3-pyridyl)-3-(2,6-difluorophenyl)-4-[(2,6-difluorophenyl)ethanol]-1,5-pentanedione](/img/structure/B6313288.png)
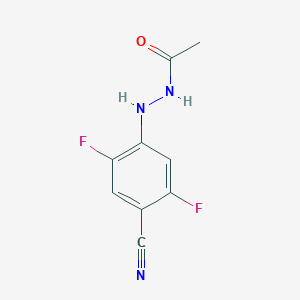

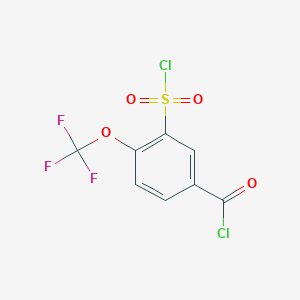
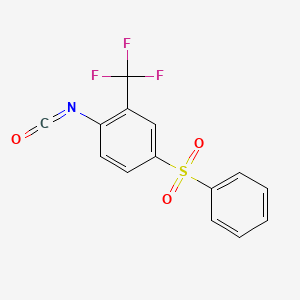



![4-[3,5-Bis(trifluoromethyl)phenoxy]-1,3-benzenediamine, 93%](/img/structure/B6313333.png)
